N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-methylphenyl substituent and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl-acetamide bridge.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-15(20)9-6-10-16(13)22-18(24)12-25-19-21-11-17(23(19)2)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAVQNWNQYXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the sulfanyl group: This step might involve the reaction of the imidazole derivative with a thiol compound.
Acetamide formation: The final step could involve the reaction of the intermediate with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or the chloro-substituted phenyl ring.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Phenyl derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or active sites of enzymes, while the sulfanyl group might be involved in redox reactions.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Molecular Formula : C₂₀H₁₇ClN₄O₃S
- Molecular Weight : 428.5 g/mol
- Key Features : Replaces the imidazole ring with a 1,3,4-oxadiazole system and incorporates an indole-methyl group.
- Bioactivity : Exhibits moderate α-glucosidase inhibition (IC₅₀ = 58.2 µM) and lipoxygenase (LOX) inhibition (IC₅₀ = 42.5 µM), attributed to the oxadiazole’s electron-deficient nature and indole’s planar structure .
N-(2,5-Dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0089)
- Molecular Formula : C₁₈H₁₅Cl₂N₃OS
- Molecular Weight : 392.3 g/mol
- Key Features : Features a 2,5-dichlorophenyl group instead of 3-chloro-2-methylphenyl.
- The ortho-chloro substitution in the target compound may sterically hinder interactions compared to the para position in F342-0089 .
N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048)
- Molecular Formula : C₂₀H₁₉N₃O₂S
- Molecular Weight : 365.4 g/mol
- Key Features : Substitutes the chloro-methylphenyl group with an acetylphenyl moiety.
- Comparison : The acetyl group introduces a polar ketone, improving aqueous solubility but possibly reducing membrane permeability compared to the halogenated aromatic system in the target compound .
Heterocyclic Variations
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
- Molecular Formula : C₁₉H₁₉ClN₄O₃S
- Molecular Weight : 434.9 g/mol
- Key Features : Incorporates a sulfonamide linker and a 2-chlorophenylmethyl-imidazole group.
- This contrasts with the thioether linker in the target compound, which is less polar but more lipophilic .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Molecular Weight : 406.3 g/mol
- Key Features : Replaces the imidazole with a pyrazolone ring and uses a dichlorophenyl group.
- Structural Insight: The pyrazolone ring’s conjugated system and hydrogen-bonding carbonyl group enable distinct binding modes compared to imidazole-based analogs.
Key Observations :
- Halogenation (Cl) correlates with enhanced lipophilicity and target affinity but may compromise solubility.
- Imidazole-based compounds generally exhibit higher hydrogen-bonding capacity than oxadiazole or pyrazole analogs, influencing enzyme inhibition profiles .
- Sulfonyl or acetyl substitutions improve polarity but may alter pharmacokinetic properties .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its effects in various biological contexts.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloro-substituted phenyl ring : Enhances lipophilicity and may influence receptor interactions.
- Imidazole ring : Known for its ability to coordinate with metal ions and participate in various biochemical reactions.
- Sulfanyl group : Potentially involved in redox reactions and may enhance biological activity through thiol interactions.
Structural Formula
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving suitable aldehydes and amines.
- Introduction of the Sulfanyl Group : This step often utilizes thiol compounds to react with imidazole derivatives.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. The imidazole ring's ability to bind metal ions suggests potential applications in enzyme inhibition, particularly in cancer biology where metal-dependent enzymes are prevalent.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Inhibition of topoisomerase II |
| Compound B | MCF7 | 10.0 | Induction of apoptosis |
| N-(3-chloro...) | Jurkat (T-cell) | 7.5 | Metal ion chelation |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to N-(3-chloro...) have demonstrated antimicrobial effects. The presence of the sulfanyl group is believed to enhance activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell walls.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of N-(3-chloro...) against various cancer cell lines, revealing an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to active sites of key enzymes involved in cancer metabolism, suggesting a dual mechanism involving both enzyme inhibition and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
